alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol

Description

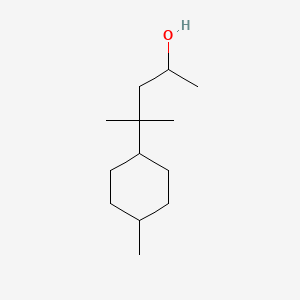

α,γ,γ,4-Tetramethylcyclohexanepropanol (CAS 4927-40-6) is a cyclohexanepropanol derivative characterized by a propanol chain attached to a cyclohexane ring. The substituents include:

Properties

CAS No. |

4927-40-6 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

4-methyl-4-(4-methylcyclohexyl)pentan-2-ol |

InChI |

InChI=1S/C13H26O/c1-10-5-7-12(8-6-10)13(3,4)9-11(2)14/h10-12,14H,5-9H2,1-4H3 |

InChI Key |

LHABIGFBCKFBML-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C(C)(C)CC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol typically involves the alkylation of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with methylmagnesium bromide (Grignard reagent) to form the corresponding alcohol. This intermediate is then subjected to further methylation and reduction steps to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation and reduction processes. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency of these reactions. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of different alcohols or hydrocarbons.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Consumer Products

One of the primary applications of alpha, gamma, gamma, 4-tetramethylcyclohexanepropanol is in the formulation of consumer products. It is particularly valued for its properties as a coolant and sensate agent.

- Oral Care Products : The compound is utilized in oral care formulations such as toothpaste and mouthwash due to its cooling effect on mucosal surfaces. It enhances the sensory experience of these products, making them more appealing to consumers .

- Skin Care Products : In skin care formulations, alpha, gamma, gamma, 4-tetramethylcyclohexanepropanol serves as a cooling agent that provides a refreshing sensation upon application. This property is particularly beneficial in lotions and creams designed for sensitive skin .

Pharmaceutical Applications

The pharmaceutical industry also leverages the unique properties of this compound:

- Therapeutic Formulations : Its ability to act as a cooling agent makes it suitable for topical therapeutic formulations aimed at alleviating discomfort or irritation on the skin. Products containing this compound can provide immediate relief from minor burns or irritations .

- Drug Delivery Systems : Research indicates potential uses in drug delivery systems where the compound's properties can enhance the solubility and bioavailability of certain medications .

Material Science Applications

In material science, alpha, gamma, gamma, 4-tetramethylcyclohexanepropanol has been explored for its compatibility with various materials:

- Polymer Modifications : The compound can be used to modify polymer matrices to improve their thermal and mechanical properties. This application is particularly relevant in creating advanced materials for automotive and aerospace industries .

- Chemical Compatibility : Studies have shown that this compound exhibits favorable chemical compatibility with silicone elastomers and other polymers, making it a candidate for applications in sealants and adhesives .

Case Study 1: Oral Care Product Development

A study conducted by Givaudan demonstrated the synthesis of cyclohexane derivatives that include alpha, gamma, gamma, 4-tetramethylcyclohexanepropanol for use in oral care products. The research outlined methods for incorporating these compounds into formulations that maximize their sensory effects while maintaining stability and efficacy .

Case Study 2: Skin Sensory Enhancements

In another study focusing on skin care applications, researchers found that incorporating alpha, gamma, gamma, 4-tetramethylcyclohexanepropanol into moisturizing creams significantly enhanced the cooling sensation experienced by users. This effect was linked to improved user satisfaction and product efficacy .

Mechanism of Action

The mechanism of action of alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Ethyl-α,γ,γ-trimethylcyclohexanepropanol (CAS 10534-30-2)

- Molecular Formula : C₁₄H₂₈O.

- Substituents: Ethyl group at position 4 of the cyclohexane; α- and γ,γ-trimethyl groups on the propanol chain.

- Physical Properties : Boiling point of 101–102°C at 1 Torr .

- Comparison : The ethyl group at position 4 increases molecular weight and hydrophobicity compared to the target compound’s 4-methyl substitution. The absence of a 4-methyl group in the target may reduce steric hindrance.

α,β,2,2,6-Pentamethylcyclohexanepropanol (CAS 60241-53-4)

- Molecular Formula: Not explicitly provided.

- Substituents: Methyl groups on α and β carbons of the propanol and at positions 2, 2, and 6 of the cyclohexane.

α-Terpineol (CAS 98-55-5)

- Molecular Formula : C₁₀H₁₈O.

- Structure: Monoterpene alcohol with a p-menth-1-en-8-ol backbone.

- Physical Properties : Density = 0.93 g/mL at 25°C.

- Comparison: While structurally distinct (cyclic monoterpene vs. cyclohexanepropanol), both share tertiary alcohol functionality. α-Terpineol’s unsaturated cyclohexene ring may enhance volatility compared to the saturated target compound .

Dihydroterpineol (CAS 498-81-7)

- Molecular Formula : C₁₀H₂₀O.

- Structure : Hydrogenated derivative of α-terpineol (saturated cyclohexane).

- Comparison : The absence of a double bond increases hydrophobicity and boiling point relative to α-terpineol. Similar to the target compound, dihydroterpineol’s saturated structure may improve stability in formulations .

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/mL) | Key Substituents |

|---|---|---|---|---|---|---|

| α,γ,γ,4-Tetramethylcyclohexanepropanol | 4927-40-6 | Not provided | Not provided | Not available | Not available | α,γ,γ,4-tetramethyl |

| 4-Ethyl-α,γ,γ-trimethylcyclohexanepropanol | 10534-30-2 | C₁₄H₂₈O | 212.37 | 101–102 (1 Torr) | Not available | 4-ethyl; α,γ,γ-trimethyl |

| α-Terpineol | 98-55-5 | C₁₀H₁₈O | 154.25 | Not available | 0.93 | p-menth-1-en-8-ol |

| Dihydroterpineol | 498-81-7 | C₁₀H₂₀O | 156.27 | Not available | Not available | Saturated cyclohexane; tertiary alcohol |

Implications of Structural Differences

- Cyclohexane Substitution : A 4-methyl group (target) vs. 4-ethyl (CAS 10534-30-2) affects molecular weight and solubility.

- Saturation : Fully saturated structures (e.g., dihydroterpineol, target compound) likely exhibit higher chemical stability than unsaturated analogs like α-terpineol .

Biological Activity

Alpha, gamma, gamma, 4-tetramethylcyclohexanepropanol (TMCHP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TMCHP is characterized by its unique cyclohexane structure with four methyl groups and a hydroxyl group. This configuration may influence its interaction with biological targets and its overall pharmacological profile.

Biological Activity Overview

Research indicates that TMCHP exhibits various biological activities, including:

- Anticancer Properties : TMCHP has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Neuroprotective Effects : Preliminary studies suggest that TMCHP may modulate GABAergic activity, potentially offering neuroprotective benefits.

TMCHP's anticancer effects are primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. Studies have demonstrated that TMCHP can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Study on Breast Cancer Cells : In vitro experiments revealed that TMCHP significantly reduced the viability of MDA-MB-231 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways.

- Lung Cancer Models : Similar effects were observed in H292 lung cancer cells, where TMCHP treatment resulted in increased markers of apoptosis and decreased cell proliferation rates.

GABA Modulation

TMCHP has been investigated for its potential to modulate GABA receptors. This modulation may provide therapeutic effects in neurodegenerative diseases by enhancing inhibitory neurotransmission.

Research Findings

- In vitro Studies : Experiments have shown that TMCHP can enhance GABA-induced currents in neuronal cultures, suggesting a possible role as a positive allosteric modulator of GABA receptors.

- Animal Models : In vivo studies indicated that administration of TMCHP improved cognitive function in rodent models of neurodegeneration.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.